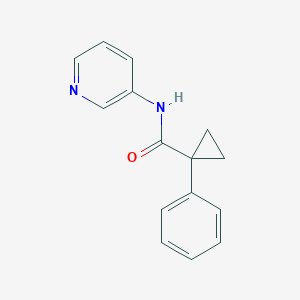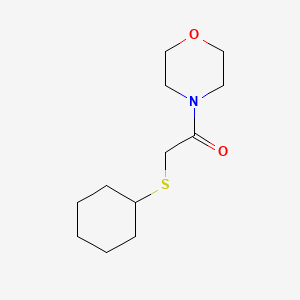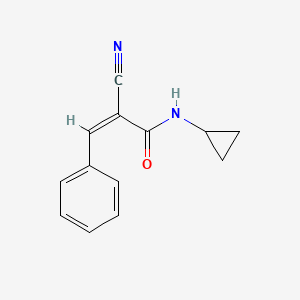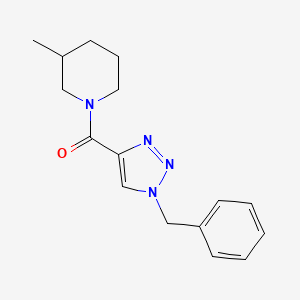
1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide, also known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry due to its potential benefits in dental health. CPP-ACP is a calcium phosphate-based compound that is derived from casein, a milk protein. It is known to have the ability to remineralize tooth enamel, making it a promising candidate for the development of dental products.
Mécanisme D'action
1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP works by forming a protective layer on the tooth surface that can help to prevent the loss of minerals from the enamel. It also has the ability to penetrate the tooth surface and deliver calcium and phosphate ions to the enamel, which can help to rebuild the mineral structure of the tooth.
Biochemical and Physiological Effects:
1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP has been shown to have several biochemical and physiological effects on the teeth. It has been shown to increase the concentration of calcium and phosphate ions in the saliva, which can help to promote remineralization of the enamel. It also has the ability to inhibit the growth of bacteria that can cause tooth decay, making it a promising candidate for the development of dental products.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It is also non-toxic and has been shown to be safe for use in dental products. However, one of the limitations of using 1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP in lab experiments is that it can be difficult to measure its effectiveness in vivo, as it is a complex compound that interacts with multiple factors in the oral environment.
Orientations Futures
There are several future directions for the use of 1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP in dental products. One potential application is in the development of new types of toothpaste and mouthwash that contain 1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP nanoparticles. Another potential application is in the development of chewing gum that contains 1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP, which could help to promote remineralization of the teeth. Additionally, there is potential for the use of 1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP in the treatment of dental caries, as it has been shown to have antibacterial properties that can help to prevent the growth of bacteria that can cause tooth decay.
Conclusion:
In conclusion, 1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP is a synthetic peptide that has gained significant attention in the field of dentistry due to its potential benefits in dental health. It has been extensively studied for its ability to remineralize tooth enamel and has been shown to have several biochemical and physiological effects on the teeth. While there are limitations to its use in lab experiments, there are several potential applications for 1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP in the development of new dental products and treatments.
Méthodes De Synthèse
1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP is synthesized by the reaction of casein with hydroxyapatite, which results in the formation of 1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP nanoparticles. These nanoparticles can be further processed into various forms such as pastes, gels, and solutions for use in dental products.
Applications De Recherche Scientifique
1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP has been extensively studied for its potential use in dental products such as toothpaste, mouthwash, and chewing gum. It has been shown to have a significant effect on remineralization of tooth enamel, which is the process of restoring lost minerals in the teeth. 1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide-ACP works by binding to the tooth surface and providing a source of calcium and phosphate ions that can be used to remineralize the enamel.
Propriétés
IUPAC Name |
1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-14(17-13-7-4-10-16-11-13)15(8-9-15)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLLWLGTZKUYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-3-ylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468197.png)

![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)
![(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7468238.png)

![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)

![5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)

![3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
![3-[(1-ethylpyrrolidin-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7468299.png)
